Methyl 1-(2-methylbenzoyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-methylbenzoyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C16H20O3. It is a derivative of cyclohexane, featuring a methylbenzoyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-methylbenzoyl)cyclohexane-1-carboxylate typically involves the esterification of 1-(2-methylbenzoyl)cyclohexane-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-methylbenzoyl)cyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Methyl 1-(2-methylbenzoyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(2-methylbenzoyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The benzoyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-cyclohexene-1-carboxylate
- Methyl 1-(4-methylbenzoyl)cyclohexane-1-carboxylate
- Methyl 1-(2-chlorobenzoyl)cyclohexane-1-carboxylate
Uniqueness
Methyl 1-(2-methylbenzoyl)cyclohexane-1-carboxylate is unique due to the presence of the 2-methylbenzoyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
193828-24-9 |
---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
methyl 1-(2-methylbenzoyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H20O3/c1-12-8-4-5-9-13(12)14(17)16(15(18)19-2)10-6-3-7-11-16/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |
InChI Key |
QOZNWSMMUXVSTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2(CCCCC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.